BenchChemオンラインストアへようこそ!

NNC-05-2045 hydrochloride

GABA transporter in vitro pharmacology synaptosome assay

NNC-05-2045 HCl is a non-selective GABA uptake inhibitor with polypharmacology at sigma, α1, and D2 receptors. Unlike selective GAT-1 inhibitors, it demonstrates efficacy in MES and PTZ-induced generalized seizure models, making it essential for investigating broad-spectrum anticonvulsant mechanisms and non-selective transporter inhibition outcomes.

Molecular Formula C27H31ClN2O2
Molecular Weight 451 g/mol
CAS No. 184845-18-9
Cat. No. B1679351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNNC-05-2045 hydrochloride
CAS184845-18-9
SynonymsNNC-05-2045 hydrochloride
Molecular FormulaC27H31ClN2O2
Molecular Weight451 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2(CCN(CC2)CCCN3C4=CC=CC=C4C5=CC=CC=C53)O.Cl
InChIInChI=1S/C27H30N2O2.ClH/c1-31-22-13-11-21(12-14-22)27(30)15-19-28(20-16-27)17-6-18-29-25-9-4-2-7-23(25)24-8-3-5-10-26(24)29;/h2-5,7-14,30H,6,15-20H2,1H3;1H
InChIKeyDJPCDHSNVBLOJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





NNC-05-2045 Hydrochloride (CAS 184845-18-9) for Neuroscience Research: A Non-Selective GABA Uptake Inhibitor for Epilepsy Studies


NNC-05-2045 hydrochloride (CAS 184845-18-9) is a synthetic piperidinol derivative that functions as a non-selective inhibitor of γ-aminobutyric acid (GABA) uptake [1]. It acts primarily on GABA transporters, including GAT-1 and GAT-3, to increase synaptic GABA levels, a mechanism distinct from selective GAT-1 inhibitors [2]. Its chemical structure (C27H31ClN2O2, MW 451.0 g/mol) features a carbazole-propyl chain linked to a 4-(4-methoxyphenyl)piperidin-4-ol core [1]. This compound is a research tool for investigating GABAergic neurotransmission and its modulation in preclinical epilepsy models.

Why NNC-05-2045 Hydrochloride Cannot Be Replaced by Tiagabine or Other GABA Uptake Inhibitors


Procurement decisions for GABA uptake inhibitors must account for their distinct transporter selectivity profiles, which directly dictate their in vivo efficacy and safety signatures. NNC-05-2045 is a non-selective inhibitor with nanomolar affinity for off-target receptors, a profile that yields a unique spectrum of anticonvulsant activity in generalized seizure models [1]. In contrast, selective GAT-1 inhibitors like tiagabine are more effective in focal seizure models but lack the broad-spectrum activity of NNC-05-2045 in models like maximal electroshock (MES) [2]. Therefore, substituting NNC-05-2045 with a GAT-1-selective analog would not replicate its experimental outcomes and could compromise research focused on generalized convulsive thresholds or studies where a polypharmacological profile is required.

NNC-05-2045 Hydrochloride: Quantitative Comparative Evidence for Scientific Procurement


In Vitro GABA Uptake Inhibition: Comparative IC50 Values Against NNC 05-2090 in Cortical Synaptosomes

In rat cortical synaptosomes, NNC-05-2045 inhibits [3H]GABA uptake with an IC50 of 12±2 µM. This is 2.7-fold less potent than its close structural analog, NNC 05-2090, which exhibits an IC50 of 4.4±0.8 µM under identical conditions [1]. This quantitative difference provides a clear basis for selecting between the two compounds based on desired in vitro potency.

GABA transporter in vitro pharmacology synaptosome assay comparative potency

Off-Target Receptor Binding Profile: Distinct Nanomolar Affinity Compared to NNC 05-2090

NNC-05-2045 exhibits a unique off-target binding profile with nanomolar affinities for sigma (σ), alpha-1 adrenergic, and dopamine D2 receptors. Specifically, it displays Ki values of 113 nM for σ receptors, 550 nM for α1 receptors, and 122 nM for D2 receptors. This profile is significantly different from its analog NNC 05-2090, which shows substantially weaker affinity for α1 (266 nM) and D2 (1632 nM) receptors [1].

off-target pharmacology receptor binding sigma receptor dopamine D2 receptor alpha-1 adrenergic receptor

In Vivo Efficacy in Audiogenic Seizures: Higher Potency of NNC-05-2045 vs. NNC 05-2090 in DBA/2 Mice

In DBA/2 mice, a model of audiogenic seizures, NNC-05-2045 demonstrates 3.2-fold higher in vivo potency compared to its analog NNC 05-2090, with ED50 values of 6 µmol/kg and 19 µmol/kg, respectively, against sound-induced tonic and clonic convulsions [1]. This indicates a significant advantage for NNC-05-2045 in this specific in vivo model.

in vivo pharmacology audiogenic seizures DBA/2 mice ED50 comparative efficacy

Unique Efficacy in Maximal Electroshock (MES) Model: NNC-05-2045's Differential Activity Against Tiagabine

NNC-05-2045 demonstrates a key differentiating feature in the maximal electroshock (MES) test, a model of generalized tonic-clonic seizures. While NNC-05-2045 provides protection against MES-induced tonic convulsions in NMRI mice, the selective GAT-1 inhibitor tiagabine does not [1]. This difference in efficacy is attributed to NNC-05-2045's non-selective GABA uptake inhibition profile.

maximal electroshock MES generalized seizures tiagabine GAT-1 inhibitor

Limited Efficacy in Amygdala Kindling Model: A Crucial Distinction for Focal Seizure Research

In contrast to its activity in generalized seizure models, NNC-05-2045 shows only modest efficacy in the amygdala kindling model of focal seizures. While both NNC-05-2045 and NNC 05-2090 significantly reduced seizure severity at high doses (72-242 µmol/kg), this model highlights a general class limitation: non-selective GABA uptake inhibitors are less effective than GAT-1-selective inhibitors like tiagabine against kindled seizures [1].

amygdala kindling focal seizures complex partial seizures comparative efficacy

Differential Protection in PTZ-Induced Seizures: NNC-05-2045's Broad-Spectrum Activity

In the pentylenetetrazol (PTZ) model, NNC-05-2045 demonstrates broad-spectrum anticonvulsant activity. It protects against PTZ-induced tonic convulsions, an effect shared with the selective GAT-1 inhibitor tiagabine. However, NNC-05-2045 uniquely combines this with efficacy in the MES model (see evidence item 4), a profile not observed with tiagabine or the GAT-3 inhibitor SNAP-5114, which was inactive in the PTZ model [1]. This establishes NNC-05-2045's utility for investigating generalized convulsive thresholds across multiple seizure induction methods.

PTZ pentylenetetrazol chemoconvulsant seizure threshold tiagabine SNAP-5114

NNC-05-2045 Hydrochloride: Optimal Research Applications Based on Comparative Evidence


Investigating Generalized Seizure Thresholds in Preclinical Epilepsy Models

Researchers studying the neurobiology of generalized seizures should select NNC-05-2045 for its demonstrated efficacy in multiple models of this seizure type. Its activity in the maximal electroshock (MES) test and against PTZ-induced convulsions is a key differentiator from selective GAT-1 inhibitors like tiagabine, which are inactive in MES [1]. Furthermore, its high potency in the DBA/2 audiogenic seizure model (ED50 = 6 µmol/kg) makes it a preferred tool compound for studies of sound-induced reflex epilepsy [2].

Studying Non-Selective GABA Transporter Pharmacology and Off-Target Effects

NNC-05-2045 is the compound of choice for experiments designed to elucidate the functional consequences of non-selective GABA transporter inhibition. Its well-characterized, polypharmacological profile, which includes nanomolar binding to sigma (113 nM), alpha-1 adrenergic (550 nM), and dopamine D2 (122 nM) receptors, provides a unique and quantifiable tool for investigating the interplay between GABA uptake inhibition and these off-target systems [1]. This is particularly valuable when compared to its analog NNC 05-2090, which has a substantially different off-target binding signature [1].

Comparative Studies with GAT-1 Selective Inhibitors

To dissect the differential contributions of GAT-1 versus non-selective GABA uptake inhibition, NNC-05-2045 serves as an essential comparator compound against selective GAT-1 inhibitors like tiagabine. Studies comparing the two have revealed that non-selective inhibition offers enhanced efficacy in models like MES but reduced efficacy in kindling models [1]. Procuring NNC-05-2045 is therefore necessary for any experimental design aimed at contrasting the functional outcomes of these two distinct pharmacological strategies [1].

Neurochemical Studies of GABAergic Tone Modulation

For experiments requiring the modulation of extracellular GABA levels in multiple brain regions, NNC-05-2045 provides a distinct advantage over selective inhibitors. Microdialysis studies have shown that perfusion with 100 µM NNC-05-2045 significantly elevates GABA levels in both the hippocampus (to 251±51% of basal) and the thalamus (to 298±27% of basal) [1]. This broad regional effect, which differs from the pattern seen with selective GAT-1 or GAT-3 inhibitors, is a critical consideration for procurement when investigating region-specific changes in GABAergic neurotransmission [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for NNC-05-2045 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.